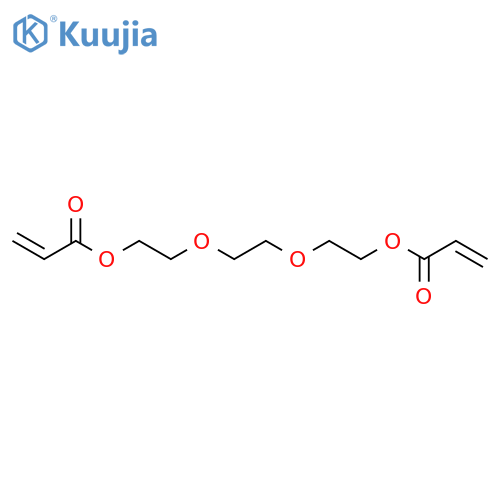Cas no 1680-21-3 (Triethylene glycol diacrylate)

Triethylene glycol diacrylate structure
商品名:Triethylene glycol diacrylate
CAS番号:1680-21-3
MF:C12H18O6
メガワット:258.267724514008
CID:41794
Triethylene glycol diacrylate 化学的及び物理的性質
名前と識別子
-
- Triethylene glycol diacrylate
- TEGDA
- 2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate
- Acrylic acid,diester with triethylene glycol
- EINECS 216-853-9
- Triethylenglycoldiacrylat
- 1,2-Ethanediylbis(oxy-2,1-ethanediyl) diacrylate
- TEGdiacrylate
- 2,2'-[Ethylenebis(oxy)]bisethanol diacrylate
- Diacrylic acid 3,6-dioxaoctane-1,8-diyl ester
- Bisacrylic acid ethylenebis(oxyethylene) ester
- Diacrylic acid [ethylenebis(oxyethylene)] ester
- Bisacrylic acid (ethylenebisoxybisethylene) ester
- 2-PROPENOICACID,1,2-ETHANEDIYLBIS(OXY-2,1-ETHANEDIYL)E.
- acrylicacid,diesterwithtriethyleneglycol
-
- MDL: MFCD00039822
- インチ: 1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2
- InChIKey: INQDDHNZXOAFFD-UHFFFAOYSA-N
- ほほえんだ: C=CC(OCCOCCOCCOC(C=C)=O)=O
計算された属性
- せいみつぶんしりょう: 258.11000
- どういたいしつりょう: 258.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 13
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 71.1A^2
じっけんとくせい
- 密度みつど: 1.110 g/mL at 25 °C
- ゆうかいてん: 125°/2mm
- ふってん: 266°C
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.464
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 71.06000
- LogP: 0.47800
Triethylene glycol diacrylate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H317-H319
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38-43
- セキュリティの説明: S26; S36/37/39; S28
- RTECS番号:AS8150000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
Triethylene glycol diacrylate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Triethylene glycol diacrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB113103-100 g |
Triethylene glycol diacrylate, 90%; . |
1680-21-3 | 90% | 100g |
€75.50 | 2021-09-17 | |
| abcr | AB113103-25 g |
Triethylene glycol diacrylate, 90%; . |
1680-21-3 | 90% | 25g |
€84.50 | 2022-06-12 | |
| abcr | AB113103-250 g |
Triethylene glycol diacrylate, 90%; . |
1680-21-3 | 90% | 250g |
€234.50 | 2022-06-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 763977-1G |
Tri(ethyleneglycol) diacrylate |
1680-21-3 | 97% | 1g |
¥844.01 | 2023-11-23 | |
| BAI LING WEI Technology Co., Ltd. | S17ABC-B01582705-500g |
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) diacrylate |
1680-21-3 | 95% (stabilized with MEHQ) | 500g |
¥565 | 2023-11-24 | |
| A2B Chem LLC | AA90182-5g |
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester |
1680-21-3 | contains ≤1000ppm MEHQ as inhibitor, Solid content ≥ 98% | 5g |
$54.00 | 2024-04-20 | |
| BAI LING WEI Technology Co., Ltd. | A01273511-250mg |
Triethylene glycol diacrylate |
1680-21-3 | 98% | 250mg |
¥300 | 2023-11-24 | |
| Ambeed | A831576-100g |
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) diacrylate |
1680-21-3 | 98% (stabilized with MEHQ) | 100g |
$42.0 | 2024-07-21 | |
| A2B Chem LLC | AA90182-100g |
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester |
1680-21-3 | contains ≤1000ppm MEHQ as inhibitor, Solid content ≥ 98% | 100g |
$107.00 | 2024-04-20 | |
| 1PlusChem | 1P001Y7A-500g |
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester |
1680-21-3 | 500g |
$65.00 | 2024-06-19 |
Triethylene glycol diacrylate サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:1680-21-3)
注文番号:SDF070
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:56
価格 ($):
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:1680-21-3)
注文番号:SFD71
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:01
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1680-21-3)三乙二醇二丙烯酸酯
注文番号:LE25905156
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:53
価格 ($):discuss personally
Triethylene glycol diacrylate 関連文献
-
Christopher J. Bettinger,Jeffrey T. Borenstein Soft Matter 2010 6 4999
-
Alshima'a A. Massoud,Yousry M. Gohar,Vratislav Langer,Per Lincoln,Frida R. Svensson,Janne J?nis,Sofie T. G?rdebjer,Matti Haukka,Fabian Jonsson,Emma Aneheim,Peter L?wenhielm,Morsy A. M. Abu-Youssef,Lars R. ?hrstr?m New J. Chem. 2011 35 640
-
Vidyanand Vijayakumar,Bihag Anothumakkool,Sreekumar Kurungot,Martin Winter,Jijeesh Ravi Nair Energy Environ. Sci. 2021 14 2708
-
Jing Zhang,Pu Xiao Polym. Chem. 2018 9 1530
-
Sunil Kumar,Hyeryeon Hong,Woosuk Choi,Imtisal Akhtar,Malik Abdul Rehman,Yongho Seo RSC Adv. 2019 9 12645
1680-21-3 (Triethylene glycol diacrylate) 関連製品
- 2051-76-5(Acrylic anhydride)
- 591-87-7(Allyl acetate)
- 3121-61-7(2-Methoxyethyl Acrylate)
- 17831-71-9(Tetraethylene Glycol Diacrylate (stabilized with MEHQ))
- 57472-68-1(Dipropylene Glycol Diacrylate (~80%))
- 999-55-3(Allyl acrylate)
- 4074-88-8(Diethylene Glycol Diacrylate (technical grade))
- 9003-20-7(Polyvinyl Acetate)
- 32171-39-4(Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propen-1-yl)-w-methoxy-)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1680-21-3)Triethylene glycol diacrylate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1680-21-3)Triethylene glycol diacrylate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








